Glucaric Acid

Description

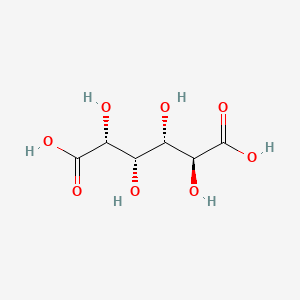

Glucaric acid (D-glucaric acid), a sugar acid derived from D-glucose, is formed by the oxidation of both the aldehyde group (C1) and the primary hydroxyl group (C6) to carboxyl groups . It is recognized by the U.S. Department of Energy as a top value-added biomass-derived chemical due to its applications in biopolymers, detergents (as a chelating agent), corrosion inhibitors, and pharmaceuticals . Industrially, it is produced via nitric acid oxidation of glucose, TEMPO-mediated catalytic oxidation, or microbial biosynthesis in Escherichia coli and Saccharomyces cerevisiae . Key challenges in production include minimizing oxidative degradation of this compound under high oxidant conditions and optimizing microbial pathways for higher titers (e.g., 1.13 g/L in E. coli and improved yields in engineered yeast) .

This compound exists in equilibrium with its lactones (1,4- and 6,3-glucarolactones) in aqueous solutions, which influences its reactivity and applications in drug formulations . It also plays a role in human detoxification pathways, particularly in supporting liver glucuronidation, and is available as a dietary supplement in the form of calcium D-glucarate .

Properties

IUPAC Name |

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLZVSRJTYRBFB-LLEIAEIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859455, DTXSID501340165 | |

| Record name | D-Glucaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501340165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glucaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

912 mg/mL | |

| Record name | Glucaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25525-21-7, 87-73-0 | |

| Record name | Glucaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25525-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saccharic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025525217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03603 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501340165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glucaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLZ991V4A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glucaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Activity

D-glucaric acid (GA) is a naturally occurring compound that has garnered attention for its diverse biological activities, particularly in relation to liver health, cancer prevention, and metabolic processes. This article synthesizes recent research findings and case studies to provide a comprehensive overview of the biological activity of glucaric acid.

Overview of this compound

D-glucaric acid is a product of the D-glucuronic acid pathway and is found in various fruits and vegetables, including grapefruits, apples, and cruciferous vegetables. It is recognized for its non-toxic nature and potential health benefits, particularly in enhancing detoxification processes in the liver.

Biological Activities

1. Hepatoprotective Effects

Research indicates that this compound plays a significant role in protecting liver cells from damage. A study demonstrated that GA supplementation reduced reactive oxygen species (ROS) production in hepatocytes subjected to oxidative stress. The results showed a dose-dependent decrease in ROS levels, highlighting GA's potential as a hepatoprotective agent:

| This compound Dose (mg/100 mL) | Serum Concentration (µM) |

|---|---|

| 1.8 | 2.7 |

| 26 | 39 |

| 52 | 78 |

| 120 | 180 |

At a dosage of 1.8 mg/100 mL, GA significantly reduced ROS levels from 70 nM to 16 nM after two days of supplementation .

2. Anti-Cancer Properties

This compound has been linked to anti-cancer effects, particularly through its role in inhibiting β-glucuronidase, an enzyme associated with increased cancer risk. Elevated levels of β-glucuronidase can lead to the reactivation of carcinogens that have been detoxified by the liver. By inhibiting this enzyme, GA may help reduce the risk of hormone-dependent cancers such as breast and prostate cancer .

3. Cholesterol Regulation

Studies suggest that this compound can aid in cholesterol regulation by promoting the excretion of cholesterol metabolites. This effect is particularly relevant for individuals with dyslipidemia or those at risk for cardiovascular diseases .

Clinical Observations

A clinical study involving 89 patients with various forms of jaundice found that urinary excretion levels of D-glucaric acid were significantly elevated compared to healthy controls. This increase was most pronounced in patients with obstructive jaundice, suggesting that this compound excretion could serve as a biomarker for liver function and enzyme activity .

Mechanistic Insights

The biological activities of this compound are largely attributed to its ability to modulate enzymatic pathways involved in detoxification:

- Inhibition of β-glucuronidase : GA acts as an inhibitor, preventing the hydrolysis of glucuronide conjugates and thus enhancing the detoxification process.

- Reduction of oxidative stress : By decreasing ROS production, GA mitigates oxidative damage in liver cells, which is crucial for maintaining cellular integrity during metabolic stress .

Case Studies

Several case studies have highlighted the beneficial effects of this compound supplementation:

- Case Study on Liver Health : A cohort study observed patients with liver toxicity who supplemented with this compound showed improved liver enzyme profiles and reduced symptoms related to liver dysfunction.

- Cancer Prevention Trials : In trials involving individuals at high risk for hormone-dependent cancers, those who supplemented with this compound exhibited lower incidences of tumor development compared to control groups.

Scientific Research Applications

Pharmaceutical Applications

Glucaric acid exhibits several beneficial properties that make it valuable in pharmaceutical applications:

- Anti-cancer Properties : Research indicates that this compound can enhance the body's immune mechanisms and may play a role in cancer prevention by modulating various biochemical pathways .

- Cholesterol Regulation : It has been shown to regulate cholesterol levels, contributing to cardiovascular health .

- Detoxification : this compound aids in liver detoxification processes, potentially reducing oxidative stress and protecting against liver damage .

Case Study: Hepatoprotective Effects

A systematic review identified this compound's role in reducing reactive oxygen species (ROS) levels in hepatocytes under alcohol-induced toxicity conditions. Supplementation with this compound significantly decreased ROS levels, indicating its protective effects on liver health .

Environmental Applications

This compound is increasingly recognized for its potential as an environmentally friendly alternative to traditional chemicals:

- Corrosion Inhibition : It serves as a biodegradable corrosion inhibitor in water treatment applications, replacing harmful phosphate-based chemicals. This application is particularly relevant given the environmental concerns associated with phosphate pollution .

- Cleaning Products : Due to its non-toxic nature, this compound is used as a substitute for phosphates in detergents and cleaning agents, aligning with the growing consumer demand for biodegradable products .

Case Study: Kalion Inc.

Kalion Inc., in collaboration with MIT, developed a microbial fermentation process to produce high-purity this compound. This process addresses the environmental challenges posed by traditional chemical synthesis methods and has positioned this compound as a viable alternative in water treatment and cleaning products .

Material Science Applications

This compound's properties extend into material science:

- Polymer Additives : It is used as an additive in polymer formulations, enhancing their performance characteristics .

- Concrete Admixtures : this compound improves the properties of concrete by acting as a corrosion inhibitor and enhancing durability .

Data Table: Applications of this compound

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Anti-cancer agents, cholesterol regulation | Immune support, cardiovascular health |

| Environmental Science | Corrosion inhibitors, biodegradable cleaners | Reduced environmental impact |

| Material Science | Polymer additives, concrete admixtures | Enhanced material properties |

Market Insights

The market for this compound is expanding due to its versatility and eco-friendly profile:

Chemical Reactions Analysis

Oxidation Reactions

Glucaric acid is primarily synthesized through oxidation processes, which vary in mechanisms and efficiency depending on the method employed.

TEMPO-Mediated Chemical Oxidation

The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)-catalyzed oxidation of glucose to this compound involves sequential oxidation of the aldehyde and primary hydroxyl groups. Key parameters include:

-

Oxidant dosage : Optimal KClO dosage is 4.3 equivalents per glucose. Exceeding this leads to this compound degradation .

-

pH : Reactions at pH 10–13 minimize side reactions like oxidative cleavage .

-

Yield : Up to 45% this compound yield under optimized conditions (60°C, pH 10, 24 hours) .

Electrochemical Oxidation

Gold and platinum electrodes enable glucose oxidation to this compound under alkaline conditions:

-

Gold catalysts : Facilitate a two-step pathway: glucose → gluconic acid → this compound .

-

Platinum catalysts : Yield this compound alongside lactone derivatives (e.g., glucaro-1,4-lactone) .

-

Reaction conditions : 0.8–1.3 V vs. RHE (reversible hydrogen electrode) and pH 13 enhance selectivity .

Table 1: Comparative Oxidation Methods

Saccharomyces cerevisiae Strains

Comparison with Similar Compounds

Comparison with Similar Compounds

Gluconic Acid

- Structural Difference: Gluconic acid is a monocarboxylic acid (oxidation only at C1 of glucose), whereas glucaric acid is dicarboxylic (oxidized at C1 and C6) .

- Production :

- Market and Applications :

Galactaric Acid (Mucic Acid)

- Structural Similarity : Both glucaric and galactaric acids are dicarboxylic acids with the formula C₆H₁₀O₈. However, galactaric acid is derived from galactose rather than glucose .

- Enzymatic Preference : Chlorogenic acid:this compound caffeoyltransferase in tomato cotyledons shows a 100:12 preference for this compound over galactaric acid (based on Vₘₐₓ/Kₘ ratios) .

- Applications : Galactaric acid is used in mucic acid test kits, while this compound has broader industrial applications .

Chlorogenic Acid

- Metabolic Pathways : This interaction highlights this compound’s role in plant secondary metabolism, distinct from the detoxification roles of its calcium salt in humans .

Production Efficiency and Challenges

Stability and Reactivity

- Lactonization : this compound forms 1,4- and 6,3-lactones in water (40% acyclic acid, 30% each lactone at equilibrium), affecting its solubility and formulation stability .

- Electrochemical Behavior: On gold electrodes, this compound is synthesized from glucose at high potentials (13.5% selectivity), whereas gluconic acid dominates at lower potentials (86.6% selectivity) .

Preparation Methods

Escherichia coli as a Production Host

Early efforts to produce this compound biologically centered on E. coli due to its well-characterized genetics and rapid growth. A landmark 2009 study introduced a synthetic pathway in E. coli BL21(DE3) by co-expressing myo-inositol-1-phosphate synthase (Ino1) from Saccharomyces cerevisiae, myo-inositol oxygenase (MIOX) from mice, and uronate dehydrogenase (Udh) from Pseudomonas syringae. This system converted glucose to glucuronic acid (0.3 g/L) and this compound, though MIOX activity limited yields, resulting in equal accumulation of myo-inositol and glucuronic acid. Subsequent optimizations, including modular enzyme scaffolding and cofactor regeneration, increased titers to 5.35 g/L.

Metabolic Engineering Strategies in E. coli

-

Gene Knockouts : Deletion of zwf (glucose-6-phosphate dehydrogenase) and pgi (phosphoglucose isomerase) redirected metabolic flux toward myo-inositol biosynthesis, increasing this compound production to 4.85 g/L.

-

Cofactor Balancing : Overexpression of NADH oxidase (NOX) improved NAD+ regeneration, enhancing Udh activity and reducing by-product formation.

Saccharomyces cerevisiae as a Production Host

Yeast systems outperform E. coli in this compound production due to native myo-inositol biosynthesis and tolerance to acidic conditions. A 2023 study engineered S. cerevisiae by fusing Arabidopsis thaliana MIOX4 and P. syringae Udh with a (EA3K)3 peptide linker, achieving a 5.7-fold increase in this compound titer compared to free enzymes. Further integration into the delta sequence sites of an opi1 mutant strain (GA16) and metabolic flux adjustments yielded 15.6 g/L in fed-batch bioreactors.

Key Genetic Modifications in S. cerevisiae

-

Enzyme Fusion : The MIOX4-Udh fusion protein minimized substrate diffusion, accelerating the conversion of myo-inositol to this compound.

-

ZWF1 Downregulation: Reducing glucose-6-phosphate dehydrogenase activity increased myo-inositol availability, boosting titers to 8.49 g/L in shake flasks.

-

Transport Engineering : Overexpression of ITR1 (inositol transporter) enhanced extracellular myo-inositol uptake, critical for high-density fermentations.

In Vitro Multienzyme Systems

Cell-free systems bypass microbial growth constraints, enabling precise control over enzyme ratios and reaction conditions. A seven-enzyme cascade (sucrose phosphorylase, phosphoglucomutase, MIPS, IMPase, MIOX, Udh, NOX) converted 17 g/L sucrose to 7.3 g/L this compound, demonstrating the feasibility of in vitro production. Immobilized systems on chitosan beads achieved 1.7 g/L from glucose-1-phosphate, offering reusability over 10 cycles.

Metabolic Engineering Strategies

Precursor Pool Expansion

Enhancing myo-inositol supply is critical for this compound biosynthesis. In S. cerevisiae, overexpression of INM1 (inositol monophosphatase) increased intracellular myo-inositol levels by 2.3-fold, correlating with a 44% rise in this compound output.

Cofactor Engineering

NAD+ dependency of Udh necessitates efficient cofactor recycling. Incorporation of a water-forming NADH oxidase in E. coli improved this compound titer by 38% while reducing acetic acid accumulation.

Fermentation Optimization Techniques

Fed-Batch Cultivation

In a 5-L bioreactor, S. cerevisiae GA-ZII produced 15.6 g/L this compound through intermittent glucose feeding, maintaining carbon flux while preventing ethanol overflow. Dissolved oxygen (30%) and pH (5.5) control were critical for sustaining enzyme activity over 192 hours.

By-Product Mitigation

Ethanol accumulation, a common issue in yeast fermentations, was addressed by dynamic temperature shifts (30°C to 25°C) and ADH1 (alcohol dehydrogenase) knockout, reducing ethanol by 90%.

Comparative Analysis of Production Hosts

The table below summarizes this compound titers across different hosts and strategies:

Q & A

Q. What are the structural characteristics of glucaric acid and its key derivatives?

this compound (C₆H₁₀O₈) is a sugar acid derived from D-glucose, where both the aldehydic carbon (C1) and primary hydroxyl-bearing carbon (C6) are oxidized to carboxylic acid groups. Key derivatives include calcium glucarate and potassium glucarate, often used as stable salts in experimental settings. Structural confirmation relies on spectroscopic methods such as NMR and FTIR .

Q. What are the primary chemical synthesis routes for this compound?

The conventional method involves nitric acid oxidation of glucose, but this generates harmful NOx emissions. A cleaner approach uses catalytic oxidation with molecular oxygen (O₂) over noble metal catalysts (e.g., Pt/C, AuPt/ZrO₂) in alkaline media. For example, Pt/C achieves ~53% yield from glucose under optimized conditions (pH 9–11, 60–80°C) .

Q. Which analytical techniques are critical for quantifying this compound in complex mixtures?

High-performance liquid chromatography (HPLC) with refractive index or UV detection is standard for quantifying this compound and its intermediates (e.g., gluconic acid). Spectroscopic methods like ¹³C NMR are essential for structural elucidation, particularly to distinguish lactone forms from the free acid .

Q. Why is this compound classified as a "top value-added chemical" from biomass?

Its versatility in polymer production (e.g., nylons), corrosion inhibition, and pharmaceutical applications (e.g., drug conjugates) drives its status. Research emphasizes its renewable sourcing and potential to replace petrochemical-derived acids .

Advanced Research Questions

Q. How can catalytic oxidation efficiency for this compound synthesis be improved?

Catalyst design is critical:

- Promoters : Bismuth (Bi) or lead (Pb) additives mitigate catalyst deactivation by adsorbing intermediates.

- Bimetallic systems : AuPt/ZrO₂ increases yield to 50% by enhancing C6 oxidation selectivity.

- Support materials : Carbon or ZrO₂ supports improve dispersion and stability .

| Catalyst System | Substrate | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Pt/C | Glucose | 53 | 80°C, O₂, pH 9 | |

| AuPt/ZrO₂ | Glucose | 50 | 60°C, O₂, pH 10 | |

| AuBi/AC | Glucose | 29 | 70°C, O₂, pH 11 |

Q. What experimental factors explain contradictions in reported electrochemical oxidation yields?

Discrepancies arise from electrode material, potential, and side reactions:

- Electrodes : Gold shows 86.6% gluconic acid selectivity at low potentials, while platinum favors this compound (12.6%) at higher potentials.

- pH and temperature : Alkaline media (pH >12) and low temperatures (5°C) suppress lactonization, improving this compound stability .

Q. What are the challenges in scaling microbial this compound production?

Q. How can antisolvent crystallization improve this compound purification?

Isopropanol (IPA) reduces this compound solubility in aqueous broths, enabling >71% recovery at 98.3% purity. Azeotropic drying with IPA removes water at low temperatures, minimizing lactone formation .

Q. What enzymatic tools enable functionalization of this compound in plant systems?

Chlorogenic acid:this compound caffeoyltransferase (CGT) catalyzes caffeoyl transfer to this compound, forming bioactive esters. Activity assays (pH 5.7, 38°C) and substrate competition studies (Km = 0.4 mM for this compound) guide enzyme engineering for higher specificity .

Q. Why do some studies report this compound degradation during isolation?

Lactonization and adsorption onto catalyst surfaces are key issues:

- Acidification : Rapid pH adjustment to <2 stabilizes the free acid form.

- Scavengers : Trioctylamine (TOA) in nano-sorbents reduces losses by 20% in fermentation broths .

Q. Methodological Recommendations

- Catalyst screening : Use combinatorial libraries of bimetallic catalysts with varying supports/promoters.

- Data validation : Cross-check HPLC results with ¹³C NMR to confirm lactone-free this compound.

- Scale-up : Prioritize electrochemical methods for lab-scale purity and microbial systems for sustainable production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.